molecular formula C7H5BrN2O4 B2760782 Methyl 2-bromo-5-nitroisonicotinate CAS No. 1361385-86-5

Methyl 2-bromo-5-nitroisonicotinate

Cat. No.: B2760782
CAS No.: 1361385-86-5
M. Wt: 261.031
InChI Key: JVSYSLJNDBKBOH-UHFFFAOYSA-N
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Biological Activity

Methyl 2-bromo-5-nitroisonicotinate (CAS No. 1361385-86-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the bromination of 5-nitroisonicotinic acid derivatives, followed by esterification with methanol. Various methods have been reported, including the use of brominating agents such as N-bromosuccinimide (NBS) under acidic conditions to achieve selective bromination at the 2-position of the pyridine ring.

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated that this compound exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be in the low micromolar range, indicating potent antimicrobial effects.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Activity

This compound has also shown promising anticancer activity in various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through the activation of caspase pathways. In particular, it has been effective against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values suggesting significant cytotoxicity.

Cell Line IC50 (µM)
MCF-715
A54920

The mechanism underlying the biological activity of this compound appears to involve multiple pathways:

  • Inhibition of DNA Synthesis : The compound interferes with DNA replication in bacterial cells.
  • Apoptosis Induction : In cancer cells, it activates intrinsic apoptotic pathways leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress and subsequent cellular damage.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus resistant to methicillin. The compound demonstrated a synergistic effect when combined with traditional antibiotics like vancomycin, reducing MIC values significantly.

Case Study 2: Cancer Cell Line Study

In another investigation, this compound was tested on various cancer cell lines using flow cytometry to assess apoptosis. Results indicated that treatment led to increased Annexin V positivity in MCF-7 cells, confirming its potential as an anticancer agent.

Properties

IUPAC Name

methyl 2-bromo-5-nitropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O4/c1-14-7(11)4-2-6(8)9-3-5(4)10(12)13/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSYSLJNDBKBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361385-86-5
Record name Methyl 2-bromo-5-nitroisonicotinate
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